3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride
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Overview
Description
“3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride” is a chemical compound with the molecular formula C9H15Cl2N3O2 . It is also known by its IUPAC name "3-amino-2-(pyridin-4-ylmethyl)propanoic acid dihydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C9H13N3O2.2ClH/c10-5-8(13)9(14)12-6-7-1-3-11-4-2-7;;/h1-4,8,13H,5-6,10H2,(H,12,14);2*1H" . This indicates the presence of two chloride ions, which is consistent with the “dihydrochloride” in the compound’s name.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 268.14 . The compound is available in powder form . More specific properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Microwave-Assisted Synthesis and Novel Couplings
Microwave-assisted synthesis has been applied to produce novel pyrido[3,2-f][1,4]thiazepines, demonstrating enhanced yields and shorter reaction times compared to traditional methods. This approach illustrates the efficiency of using microwave irradiation in the synthesis of complex heterocyclic compounds, which could be extended to the synthesis involving 3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride (Faty, Youssef, & Youssef, 2011).
Synthesis of Furo[3,2-c]pyridinium Tosylates
Research on the synthesis of furo[3,2-c]pyridinium tosylates and their reactions offers insights into the versatile chemistry of pyridine derivatives. These compounds undergo various transformations, highlighting the reactive nature of the pyridine ring, which could be relevant to the reactivity of this compound (Bencková & Krutošíková, 1999).
Palladium-Promoted Synthesis of Hydroxy-Substituted Compounds
A palladium-promoted synthesis route to hydroxy-substituted benzo[b]carbazoloquinone cyanamides showcases the potential for creating complex molecules with specific functional groups. This method's chemoselective nature could inspire similar approaches in manipulating this compound for the synthesis of targeted molecular frameworks (Knölker & O'sullivan, 1994).
Novel Indole Derivatives and Their Antimicrobial Activities
The synthesis of novel indole derivatives with potential antimicrobial activities presents an application area where this compound could play a role. Such research demonstrates the intersection of synthetic chemistry and pharmacology, highlighting the broader impact of creating new compounds (Anekal & Biradar, 2012).
Anti-Inflammatory Activity of Heterocyclic Systems
The development of heterocyclic systems fused to a thiophene moiety for anti-inflammatory purposes reflects the therapeutic potential of novel chemical entities. This research exemplifies the application of synthetic chemistry in discovering new bioactive molecules, potentially including derivatives of this compound (Amr, Sabry, & Abdulla, 2007).
Safety and Hazards
The compound has been classified with the hazard statements H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
3-amino-2-hydroxy-N-(pyridin-4-ylmethyl)propanamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c10-5-8(13)9(14)12-6-7-1-3-11-4-2-7;;/h1-4,8,13H,5-6,10H2,(H,12,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAORIVRUTWILOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C(CN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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